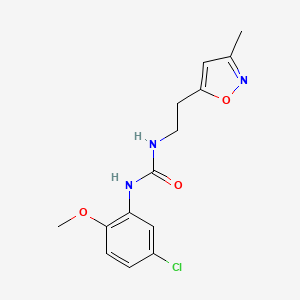![molecular formula C16H19Cl2N3O B2622658 N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide CAS No. 1209716-82-4](/img/structure/B2622658.png)
N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide, also known as compound 14, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has shown promising results in various scientific research studies, particularly in the field of cancer research.
Mécanisme D'action
The mechanism of action of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 involves the inhibition of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation and survival. By inhibiting CK2, N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 can disrupt these cellular processes and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 14 has been shown to have various biochemical and physiological effects in scientific research studies. In addition to its anticancer properties, N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 has also been investigated for its potential anti-inflammatory and analgesic effects. Studies have shown that N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 can inhibit the production of pro-inflammatory cytokines and reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 in lab experiments is its specificity for CK2 inhibition. This allows for targeted inhibition of CK2 and reduces the potential for off-target effects. However, one limitation of using N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 is its relatively low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the scientific research of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14. One potential direction is the investigation of its potential therapeutic applications in other diseases such as neurodegenerative diseases and infectious diseases. Additionally, further studies can be conducted to optimize the synthesis method of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 and improve its solubility for use in various experimental setups. Overall, the scientific research on N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 shows promising potential for its use in various therapeutic applications.
Méthodes De Synthèse
The synthesis of N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 involves the reaction of 1-cyanocycloheptanecarboxylic acid with 2,5-dichloroaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide is then purified through column chromatography to obtain pure N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14.
Applications De Recherche Scientifique
Compound 14 has been investigated for its potential therapeutic applications in various scientific research studies. One of the most promising applications of this N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide is in cancer research. Studies have shown that N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide 14 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Propriétés
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(2,5-dichloroanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19Cl2N3O/c17-12-5-6-13(18)14(9-12)20-10-15(22)21-16(11-19)7-3-1-2-4-8-16/h5-6,9,20H,1-4,7-8,10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMPVZOXVRSXES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CNC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocycloheptyl)-2-[(2,5-dichlorophenyl)amino]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1R,2R)-N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-(5-chlorothiophen-2-yl)cyclopropane-1-carboxamide;hydrochloride](/img/structure/B2622577.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2622580.png)
![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-N-methylnaphthalene-1-sulfonamide](/img/structure/B2622581.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(5-ethyl-2-methoxybenzenesulfonyl)piperazine](/img/structure/B2622585.png)
![Tert-butyl N-[(3aR,6aS)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrol-6a-yl]carbamate;hydrochloride](/img/structure/B2622586.png)
![3-(2-oxo-2-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2622587.png)
![3,4,5-triethoxy-N-(5-oxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2622588.png)


![6-bromo-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-2-carboxamide](/img/structure/B2622592.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride](/img/structure/B2622593.png)

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2622596.png)